N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S2/c1-18-11-12-21-23(15-18)35-27(29-21)30-25(32)17-34-24-16-31(22-10-6-5-9-20(22)24)14-13-28-26(33)19-7-3-2-4-8-19/h2-12,15-16H,13-14,17H2,1H3,(H,28,33)(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBSDKZINDBAOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole and indole intermediates. The benzothiazole moiety can be synthesized via the reaction of aniline derivatives with ammonium thiocyanate under electrosynthesis conditions . The indole ring can be constructed through Fischer indole synthesis or other suitable methods. The final coupling step involves the reaction of these intermediates with benzoyl chloride under appropriate conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions could be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, piperidine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The indole ring may also contribute to binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[d]thiazole and Benzamide Moieties
Table 1: Key Structural and Functional Differences
Key Observations :
- Complexity vs. Simplicity: The target compound’s indole-thioether-benzo[d]thiazole architecture distinguishes it from simpler analogues like N-(Benzo[d]thiazol-2-yl)benzamide .
- Substituent Effects: The 6-methyl group on the benzo[d]thiazole moiety could influence metabolic stability compared to the 6-amino substitution in N-(6-aminobenzo[d]thiazol-2-yl)benzamide, which is more polar and may exhibit different solubility profiles .
- Linker Diversity : Compounds with triazole or alkyl spacers (e.g., 5p or the Alzheimer’s-targeting ligand in ) demonstrate how linker length and rigidity affect bioactivity. The target compound’s ethyl-thioether spacer may balance flexibility and steric hindrance.
Pharmacological and Physicochemical Properties
Table 2: Comparative Bioactivity and Properties
Key Observations :
- Lipophilicity: The target compound’s predicted logP (~3.8) suggests moderate membrane permeability, intermediate between the highly lipophilic 5p (logP ~6.2) and the polar N-(6-aminobenzo[d]thiazol-2-yl)benzamide (logP ~2.1).
- Bioactivity : Thiazole derivatives with alkyl chains (e.g., 5p) show potent anticancer activity, likely due to enhanced hydrophobic interactions with kinase domains . The target compound’s indole moiety may confer additional π-π stacking interactions with aromatic residues in target proteins.
- Solubility and Bioavailability : Simpler compounds like N-(Benzo[d]thiazol-2-yl)benzamide may exhibit better solubility but lack the structural complexity needed for high-affinity target binding.
Challenges :
- Regioselectivity : Ensuring substitution at the indole C3 position requires careful control of reaction conditions, as seen in analogous syntheses of isoindolin-1-ones .
- Yield Optimization : Multi-step syntheses (e.g., triazole-linked compounds in ) often suffer from cumulative yield losses, necessitating efficient purification strategies.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide, and how are reaction conditions optimized?
- The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole ring, followed by coupling with indole and acetamide moieties. Key steps include:
- Thiol-ether formation : Reacting a thiol-containing intermediate (e.g., 2-mercaptoindole) with a bromoacetamide derivative under basic conditions (e.g., NaH in THF) .
- Amide bond formation : Using activated esters (e.g., acyl chlorides) in dry pyridine or DMF to couple benzamide groups .
- Purification : Column chromatography with ethyl acetate/chloroform mixtures to isolate the product .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are structural ambiguities resolved?
- Primary techniques :
- NMR spectroscopy : H and C NMR confirm proton environments and carbon frameworks (e.g., benzothiazole C2-amino group at δ 7.8–8.2 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z ~550) .
- Ambiguity resolution :
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded aromatic regions .
- X-ray crystallography : Resolves stereochemical uncertainties in Z/E isomers of thioether linkages .
Q. What functional groups dictate its reactivity, and how are they leveraged in derivatization?
- Key groups :
- Benzothiazole-amino : Participates in nucleophilic substitution (e.g., alkylation with chloroacetamide) .
- Thioether : Oxidizable to sulfone derivatives for enhanced stability .
- Amide : Hydrolyzed under acidic/basic conditions to carboxylic acids for prodrug strategies .
- Derivatization examples:
- Introducing electron-withdrawing groups (e.g., nitro) to the benzamide moiety improves metabolic stability .
Advanced Research Questions
Q. How can conflicting biological activity data (e.g., cytotoxicity vs. enzyme inhibition) be reconciled for this compound?
- Methodological approaches :
- Dose-response profiling : Compare IC values across assays (e.g., α-glucosidase inhibition vs. cancer cell cytotoxicity) to identify target-specific effects .
- Off-target screening : Use kinase profiling panels or proteomic studies to detect unintended interactions .
- Case study : A 2025 study resolved contradictions by demonstrating dual inhibition of tubulin polymerization and topoisomerase II, explaining divergent cytotoxicity profiles .
Q. What strategies optimize the compound’s solubility without compromising bioactivity?
- Chemical modifications :
- PEGylation : Adding polyethylene glycol chains to the benzamide group improves aqueous solubility .
- Salt formation : Hydrochloride salts of tertiary amines enhance solubility in polar solvents (e.g., water/ethanol mixtures) .
- Formulation : Nanoemulsions or cyclodextrin complexes maintain solubility in pharmacokinetic studies .
Q. How do structural variations (e.g., methyl vs. methoxy substituents) impact binding to hypothesized targets like tubulin?
- SAR analysis :
- Methyl groups : Enhance hydrophobic interactions with tubulin’s colchicine-binding pocket, increasing anti-mitotic activity (IC reduced by 40% vs. methoxy) .
- Methoxy groups : Improve metabolic stability but reduce binding affinity due to steric hindrance .
Q. What analytical workflows resolve discrepancies in reaction yields reported across studies?
- Troubleshooting steps :
- Byproduct identification : HPLC-MS detects side products (e.g., over-alkylated species) .
- Kinetic studies : Monitor reaction progress via TLC or inline IR spectroscopy to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
